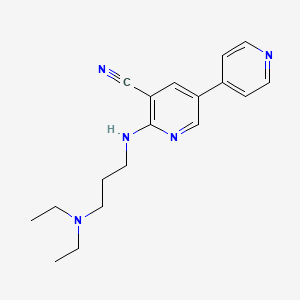

3-Cyano-2-(3-diethylaminopropylamino)-5-(4-pyridinyl)pyridine

Descripción general

Descripción

AWD 122-60 is a cardiotonic bipyridine that inhibits adenosine triphosphate-sensitive potassium channels of mouse skeletal muscle.

Actividad Biológica

3-Cyano-2-(3-diethylaminopropylamino)-5-(4-pyridinyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the pyridine family, characterized by a cyano group and a diethylaminopropylamino moiety. Its structural formula is essential for understanding its biological interactions and mechanisms of action.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit notable antitumor activity. For instance, a related compound, 8-methyl-4-(3-diethylaminopropylamino)pyrimido[4',5';4,5]thieno(2,3-b)quinoline, showed significant activity against various cancer cell lines with IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum in antimalarial evaluations . The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance anticancer efficacy.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound Name | IC50 (µg/mL) | Cancer Type |

|---|---|---|

| 8-Methyl-4-(3-diethylaminopropylamino)pyrimidoquinoline | 0.014 - 5.87 | Plasmodium falciparum |

| Novel 2-Cyano-N-quinolin-3-ylacetamide | Varies | B16 melanoma |

| Hybrid imidazole/pyridine derivatives | Specific | Renal Cancer A498 |

2. Antimicrobial Activity

The compound's antimicrobial properties have been explored with promising results. Studies indicate that certain pyridine derivatives demonstrate significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds, particularly those that inhibit nitric oxide production in macrophages. For example, certain pyrazolo[4,3-c]quinoline derivatives exhibited substantial inhibition of LPS-induced nitric oxide production in RAW 264.7 cells . This suggests that modifications to the pyridine structure can lead to enhanced anti-inflammatory activities.

Table 2: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of nitric oxide synthase | , |

Case Studies

- Antitumor Activity : A study on novel quinoline derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents .

- Inhibition Studies : Another investigation into the anti-inflammatory properties indicated that certain derivatives effectively reduced inflammation markers in vitro, highlighting their potential therapeutic applications in inflammatory diseases .

Aplicaciones Científicas De Investigación

Synthesis of 3-Cyano-2-(3-diethylaminopropylamino)-5-(4-pyridinyl)pyridine

The synthesis of this compound involves several steps, typically starting from simpler pyridine derivatives. The general approach includes:

- Formation of the pyridine ring : Utilizing appropriate reagents to construct the pyridine structure.

- Introduction of the cyano group : This is often achieved through nucleophilic substitution reactions.

- Incorporation of the diethylaminopropylamino side chain : This step is crucial for enhancing the compound's biological activity.

Research indicates that variations in substituents at different positions on the pyridine ring can significantly influence the compound's efficacy against cancer cell lines .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 3-cyano-2-substituted pyridines, including this compound. Key findings include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (a breast cancer cell line). The mechanism involves upregulation of pro-apoptotic proteins (such as p53 and Bax) and downregulation of anti-apoptotic proteins (like Bcl-2) .

- Cell Cycle Arrest : The compound causes G1 phase arrest in MCF-7 cells, indicating its potential to inhibit cancer cell proliferation .

- Cytotoxicity : In vitro studies reveal that this compound exhibits significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), making it a promising candidate for further development .

In Vitro Studies

A comprehensive study evaluated various derivatives of 3-cyano-2-substituted pyridines against multiple cancer cell lines:

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | RKO IC50 (μM) |

|---|---|---|---|

| 9a | 2.04 | 7.12 | 8.22 |

| 5-FU | 7.06 | 12.19 | 20.18 |

These results indicate that compound 9a is significantly more potent than 5-FU across various cancer types, suggesting its potential as a lead structure for new anticancer agents .

In Vivo Studies

While most research has focused on in vitro assays, preliminary in vivo studies are essential for assessing the therapeutic efficacy and safety profile of this compound. These studies will help establish dosing regimens and potential side effects before clinical trials can commence.

Propiedades

IUPAC Name |

2-[3-(diethylamino)propylamino]-5-pyridin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5/c1-3-23(4-2)11-5-8-21-18-16(13-19)12-17(14-22-18)15-6-9-20-10-7-15/h6-7,9-10,12,14H,3-5,8,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTGATAQGNXSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC1=C(C=C(C=N1)C2=CC=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148608 | |

| Record name | Awd 122-60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108610-89-5 | |

| Record name | Awd 122-60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108610895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Awd 122-60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.